N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-2-methoxyacetamide
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Overview
Description
N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-2-methoxyacetamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a pyridazine ring, which is further connected to a piperidine ring and a methoxyacetamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-2-methoxyacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridazine ring: This can be achieved by the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step involves the use of fluorobenzene derivatives in a nucleophilic aromatic substitution reaction.
Formation of the piperidine ring: This can be synthesized via cyclization reactions involving appropriate amine precursors.
Attachment of the methoxyacetamide group: This step involves the reaction of the intermediate compound with methoxyacetyl chloride or similar reagents under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyridazine or piperidine rings, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-2-methoxyacetamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including its activity as a receptor agonist or antagonist.
Biology: It is used in biological assays to study its effects on cellular processes and signaling pathways.
Industry: The compound may be used as an intermediate in the synthesis of other complex organic molecules or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-2-methoxyacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-2-methoxyacetamide can be compared with other similar compounds, such as:
N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-3,5-dimethoxybenzamide: This compound has a similar pyridazine and piperidine core but differs in the substituents attached to the rings.
N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-1-phenylmethanesulfonamide: This compound also shares the pyridazine and piperidine core but has different functional groups attached.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct pharmacological properties and biological activities compared to similar compounds.
Properties
IUPAC Name |
N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c1-25-12-18(24)20-15-7-9-23(10-8-15)17-6-5-16(21-22-17)13-3-2-4-14(19)11-13/h2-6,11,15H,7-10,12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URVIDNGBTLZSRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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